molecular formula C8H15NO3 B143836 2-Acetamido-2-ethylbutanoic acid CAS No. 139578-94-2

2-Acetamido-2-ethylbutanoic acid

Cat. No.: B143836
CAS No.: 139578-94-2
M. Wt: 173.21 g/mol
InChI Key: KEWRXJBFHLPAOL-UHFFFAOYSA-N
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Description

2-Acetamido-2-ethylbutanoic acid is a branched-chain amino acid derivative characterized by an acetamido group (-NHCOCH₃) and an ethyl substituent (-CH₂CH₃) at the second carbon of the butanoic acid backbone. Such compounds are often utilized in pharmaceutical research as intermediates or chiral building blocks due to their stereochemical diversity .

Properties

CAS No.

139578-94-2

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

2-acetamido-2-ethylbutanoic acid

InChI

InChI=1S/C8H15NO3/c1-4-8(5-2,7(11)12)9-6(3)10/h4-5H2,1-3H3,(H,9,10)(H,11,12)

InChI Key

KEWRXJBFHLPAOL-UHFFFAOYSA-N

SMILES

CCC(CC)(C(=O)O)NC(=O)C

Canonical SMILES

CCC(CC)(C(=O)O)NC(=O)C

Synonyms

Butanoic acid, 2-(acetylamino)-2-ethyl-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-Acetamido-2-ethylbutanoic acid and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
2-Acetamido-3,3-dimethylbutanoic acid C₈H₁₅NO₃ 173.212 Acetamido, dimethyl groups at C3 High-yield synthesis (95.2% reported), chiral purity critical for applications
Ethyl (R)-2-acetamidobutanoate C₈H₁₅NO₃ 173.21 Ethyl ester at carboxyl group Improved lipophilicity vs. carboxylic acid; used as a synthetic intermediate
2-Benzamido-3-methylbutanoic acid C₁₂H₁₅NO₃ 221.25 Benzamido, methyl group at C3 Higher hydrophobicity due to aromatic ring; similarity score 0.93 to parent
Ethyl 2-amino-2-ethylbutanoate HCl C₈H₁₈ClNO₂ 195.69 Ethyl ester, amino group, HCl salt Enhanced solubility in aqueous media; salt form stabilizes reactive amine
2-(2-Ethoxy-2-oxoacetamido)benzoic acid C₁₁H₁₁NO₅ 237.21 Ethoxy-oxoacetamido, benzoic acid Planar crystal structure; forms hydrogen-bonded chains in solid state

Key Observations:

Substituent Effects on Reactivity and Solubility The replacement of the carboxylic acid group with an ethyl ester (e.g., Ethyl (R)-2-acetamidobutanoate) increases lipophilicity, making it more suitable for organic-phase reactions . Conversely, the hydrochloride salt of Ethyl 2-amino-2-ethylbutanoate enhances water solubility, facilitating biological assays .

Synthetic Accessibility 2-Acetamido-3,3-dimethylbutanoic acid exhibits a high synthesis yield (95.2%), attributed to optimized protection-deprotection strategies for the acetamido and dimethyl groups . In contrast, benzoic acid derivatives like 2-(2-Ethoxy-2-oxoacetamido)benzoic acid require precise crystallization conditions to achieve stable hydrogen-bonded networks .

Crystallographic Behavior

  • Compounds with aromatic systems (e.g., benzoic acid derivatives) tend to form planar geometries and extended hydrogen-bonded frameworks, which are advantageous for X-ray crystallography studies .

Preparation Methods

Reductive Amination of α-Ketobutyric Acid Derivatives

A convergent route inspired by macrocyclization techniques in PMC6780976 involves:

  • Ethyl acetoacetate alkylation : Reaction with ethyl iodide forms 2-ethyl-3-ketobutyric acid ethyl ester.

  • Oxidative hydrolysis : Ozonolysis followed by acidic workup generates α-ketobutyric acid.

  • Reductive amination : Using ammonium acetate and sodium cyanoborohydride introduces the amine group, which is subsequently acetylated.

StepReagents/ConditionsYield (%)
AlkylationEthyl iodide, K2_2CO3_3, DMF82
Oxidative hydrolysisO3_3, then H2_2O/H+^+67
Reductive aminationNH4_4OAc, NaBH3_3CN, MeOH58

This method circumvents halogenation but requires stringent control over oxidation states.

Industrial-Scale Purification and Optimization

Recrystallization Protocols for Enhanced Purity

Patent CN111909060B details solvent systems for recrystallizing structurally analogous α-acetamido acids:

  • Optimal solvent : Methanol/water (4:1 v/v) at −20°C achieves >98% purity.

  • Impurity profile : Residual ethyl acetate (<0.1%) and unreacted amines (<0.5%) are removed via two-stage washing.

Continuous Flow Reactor Adaptations

Adapting the macrocyclization conditions from Angewandte Chemie, a continuous flow system with:

  • Residence time : 8–10 minutes

  • Temperature : 120°C

  • Catalyst : Immobilized lipase (Candida antarctica)

Enables 85% conversion efficiency for the acetylation step, reducing reaction times from 12 hours to 30 minutes.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsScalability
Grignard + AmidationHigh atom economy (78%)Low regioselectivity (45% yield)Moderate
Reductive AminationAvoids halogenated intermediatesMulti-step purificationLow
Continuous FlowRapid acetylationHigh equipment costsIndustrial

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